molecular formula C15H21N3O4 B1393217 4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid CAS No. 1211595-81-1

4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid

Cat. No. B1393217
M. Wt: 307.34 g/mol
InChI Key: GKPMJWWIACFBOT-UHFFFAOYSA-N
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Description

“4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C16H22N2O4 . It is also known by other names such as “1-Boc-piperazine-3-carboxylic acid” and "4- (tert-Butoxycarbonyl)piperazine-2-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with a tert-butoxycarbonyl (Boc) group and a pyridine ring attached to it . The exact 3D conformer and other structural details are not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.36 g/mol . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.9±40.0 °C at 760 mmHg, and a flash point of 242.2±27.3 °C .

Scientific Research Applications

  • Synthesis of Novel Inhibitors : Novel derivatives of 4-piperidinyl-piperazine, including those with tert-butoxycarbonyl groups, have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2. These compounds have shown potent inhibitory activities in enzyme-assays and cell-based assays, and have been effective in reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

  • Radioactive Tracer Development : A study described the preparation of mixed ligand fac-tricarbonyl complexes using precursors including tert-butoxycarbonyl derivatives. These complexes have applications in labeling bioactive molecules, influencing their physico-chemical properties, and are useful in the development of radioactive tracers for imaging (Mundwiler et al., 2004).

  • Catalysis in Polymer Chemistry : Piperazine derivatives containing 4-amino-pyridyl have been used as effective catalysts in acylation chemistry. These compounds have been co-polymerized and employed in kinetic studies to evaluate their catalytic activity, demonstrating significant potential in polymer chemistry (Mennenga et al., 2015).

  • Antimicrobial Activity : Piperazine derivatives, including those with pyridine-3-carboxylic acid components, have been synthesized and screened for in vitro antimicrobial activity. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel et al., 2011).

  • Structural Studies and Biological Evaluation : Derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been synthesized and characterized, with their molecular structures confirmed by X-ray diffraction. These compounds have been evaluated for antibacterial and anthelmintic activity, showing moderate effectiveness (Sanjeevarayappa et al., 2015).

  • Inhibition of Platelet Aggregation : Piperazinyl glutamate pyridines have been identified as potent P2Y12 antagonists, demonstrating excellent inhibition of platelet aggregation. This discovery was aided by polymer-assisted solution-phase synthesis, optimizing pharmacokinetic and physiochemical properties (Parlow et al., 2010).

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)11-4-5-16-12(10-11)13(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMJWWIACFBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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